1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and propargyl bromide.
Reaction Conditions: The piperidine is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 1-(Prop-2-yn-1-yl)piperidine.
Carboxylation: The resulting compound is then carboxylated using carbon dioxide under high pressure and temperature to form 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid.
Hydrochloride Formation: Finally, the carboxylic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other nucleophiles replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine-4-carboxylic acid: This compound lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(Prop-2-yn-1-yl)piperidine-4-carboxamide: The amide derivative has different solubility and reactivity properties compared to the hydrochloride salt.
4-Piperidinebutyric acid hydrochloride: This compound has a different carbon chain length, affecting its chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities.
Biological Activity
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a propargyl group and a carboxylic acid moiety. Its molecular formula is , and it has a molar mass of approximately 202.67 g/mol.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The propargyl group enhances its reactivity, allowing it to act as an inhibitor or modulator in biochemical pathways. Specifically, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For instance, studies have shown that related compounds can inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), which are critical in neurological functions .
Table 1: Inhibition Potency of Related Compounds
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound 15 | hMAO-B | 4.3 |
Compound 15 | hBChE | 8.5 |
1-(Prop-2-yn-1-yl)piperidine derivatives | Various | Ongoing studies |
Receptor Binding
The compound's structure allows it to bind selectively to certain receptors, influencing neurotransmitter systems. This property is particularly relevant in the context of developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease .
Case Studies
Recent studies have explored the potential of 1-(Prop-2-yn-1-yl)piperidine derivatives in various therapeutic contexts:
- Neuroprotective Effects : In vitro studies have demonstrated that certain derivatives exhibit protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .
- Antiviral Activity : Some analogs have shown modest antiviral activity against influenza viruses, indicating a broader spectrum of biological activity that warrants further investigation .
Research Findings
Ongoing research continues to reveal the compound's multifaceted biological activities:
- Structure–Activity Relationships (SAR) : Studies indicate that modifications in the piperidine ring can significantly alter the inhibitory potency against MAO-B and BChE, highlighting the importance of structural optimization in drug design .
- Therapeutic Potential : The unique combination of structural features in 1-(Prop-2-yn-1-yl)piperidine derivatives positions them as promising candidates for developing novel therapeutic agents targeting neurological disorders and metabolic pathways.
Properties
IUPAC Name |
1-prop-2-ynylpiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-5-10-6-3-8(4-7-10)9(11)12;/h1,8H,3-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTRNRTYQNFZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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